molecular formula C13H16N2O2 B8690609 1-(6-Amino-1,4,4A,9A-tetrahydrobenzofuro[2,3-C]pyridin-2(3H)-YL)ethanone

1-(6-Amino-1,4,4A,9A-tetrahydrobenzofuro[2,3-C]pyridin-2(3H)-YL)ethanone

Cat. No. B8690609
M. Wt: 232.28 g/mol
InChI Key: STLMHWATMUMHFH-UHFFFAOYSA-N
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Patent
US08765779B2

Procedure details

A mixture of 1-(6-nitro-3,4,4a,9a-tetrahydro-1H-benzo[4,5]furo[2,3-c]pyridin-2-yl)-ethanone (600 mg) in MeOH (60 mL) was hydrogenated for 16 h at 10 bar using a H-Cube® instrument with a 70 mm cartridge of 10% Pd—C. The solvent was evaporated to yield 1-(6-amino-3,4,4a,9a-tetrahydro-1H-benzo[4,5]furo[2,3-c]pyridin-2-yl)-ethanone. MS m/z 233 [M+H]+
Name
1-(6-nitro-3,4,4a,9a-tetrahydro-1H-benzo[4,5]furo[2,3-c]pyridin-2-yl)-ethanone
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[O:18][CH:10]3[CH2:11][N:12]([C:15](=[O:17])[CH3:16])[CH2:13][CH2:14][CH:9]3[C:8]=2[CH:19]=1)([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]2[O:18][CH:10]3[CH2:11][N:12]([C:15](=[O:17])[CH3:16])[CH2:13][CH2:14][CH:9]3[C:8]=2[CH:19]=1

Inputs

Step One
Name
1-(6-nitro-3,4,4a,9a-tetrahydro-1H-benzo[4,5]furo[2,3-c]pyridin-2-yl)-ethanone
Quantity
600 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(C3C(CN(CC3)C(C)=O)O2)C1
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC=1C=CC2=C(C3C(CN(CC3)C(C)=O)O2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.